![molecular formula C17H22N2O3S B604222 {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine CAS No. 1206126-69-3](/img/structure/B604222.png)
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine is a complex organic compound with the molecular formula C17H22N2O3S and a molecular weight of 334.4 g/mol. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core.
Métodos De Preparación
The synthesis of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine can be achieved through a multi-step process involving various organic reactions. One common synthetic route involves the following steps:
Friedel-Crafts Acylation: This step introduces the isopropyl group onto the benzene ring.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Sulfonamide Formation: The amine group reacts with a sulfonyl chloride to form the sulfonamide.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine include:
5-isopropyl-4-methoxy-2-methyl-N-(3-pyridinyl)benzenesulfonamide: This compound has a similar structure but lacks the pyridinylmethyl group.
5-isopropyl-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide: This compound has the pyridinylmethyl group attached at a different position on the benzene ring.
5-methyl-3-isopropyl-2-methoxypyrazine: This compound has a pyrazine ring instead of a benzene ring and lacks the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)15-9-17(16(22-4)8-13(15)3)23(20,21)19-11-14-6-5-7-18-10-14/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFTCJBVLZWSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
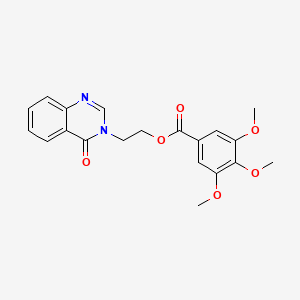
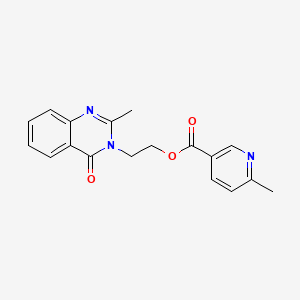
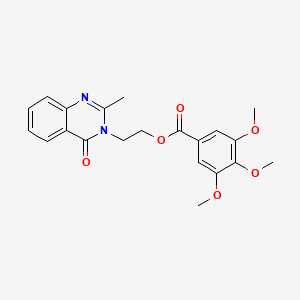
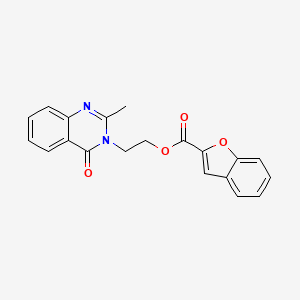

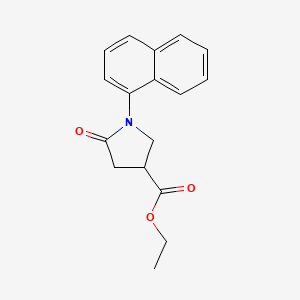
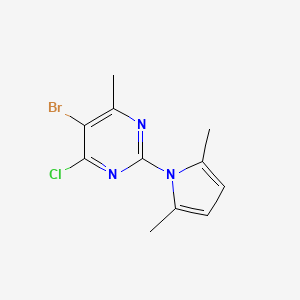

![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604154.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604157.png)
![N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604159.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B604160.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B604162.png)
